molecular formula C13H14F3NO4 B8441430 ethyl-2,3-dihydro-1H-isoindole-5-carboxylate trifluoroacetate

ethyl-2,3-dihydro-1H-isoindole-5-carboxylate trifluoroacetate

Cat. No. B8441430
M. Wt: 305.25 g/mol
InChI Key: PKMVEYGSLIOCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-2,3-dihydro-1H-isoindole-5-carboxylate trifluoroacetate is a useful research compound. Its molecular formula is C13H14F3NO4 and its molecular weight is 305.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl-2,3-dihydro-1H-isoindole-5-carboxylate trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl-2,3-dihydro-1H-isoindole-5-carboxylate trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl-2,3-dihydro-1H-isoindole-5-carboxylate trifluoroacetate

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

ethyl 2,3-dihydro-1H-isoindole-5-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H13NO2.C2HF3O2/c1-2-14-11(13)8-3-4-9-6-12-7-10(9)5-8;3-2(4,5)1(6)7/h3-5,12H,2,6-7H2,1H3;(H,6,7)

InChI Key

PKMVEYGSLIOCTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CNC2)C=C1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(2,4-dimethoxy-benzyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester (215 mg) and anisole (200 μl) in 1 ml of TFA was heated at 140° C. for 30 minutes in a CEM discover microwave synthesiser. The reaction was partitioned between water and DCM, the water layer was separated, washed with DCM then evaporated and re-evaporated with toluene/MeOH (×2) to give 105 mg of the title compound. 1H NMR (DMSO-d6) 9.70 (2H, br s), 8.02 (1H, s), 8.98 (1H, d), 7.57 (1H, d), 4.60 (2H, s), 4.56 (2H, s), 3.89 (3H, s).
Quantity
200 μL
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reactant
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1 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 2-(2,4-dimethoxy-benzyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester (215 mg) and anisole (200 μl) in 1 ml of TFA was heated at 140° C. for 30 minutes in a CEM discover microwave synthesiser. The reaction was partititioned between water and DCM, the water layer was separated, washed with DCM then evaporated and re-evaporated with toluene/MeOH (×2) to give 105 mg of the title compound. 1H NMR (DMSO-d6) 9.70 (2H, br s), 8.02 (1H, s), 8.98 (1H, d), 7.57 (1H, d), 4.60 (2H, s), 4.56 (2H, s), 3.89 (3H, s).
Quantity
200 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

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